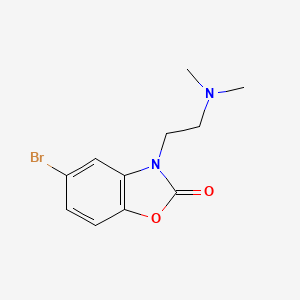

5-Bromo-3-(2-(dimethylamino)ethyl)-1,3-benzoxazol-2(3H)-one

Description

5-Bromo-3-(2-(dimethylamino)ethyl)-1,3-benzoxazol-2(3H)-one (CAS: 1802149-27-4) is a brominated benzoxazolone derivative featuring a dimethylaminoethyl substituent at position 3 of the heterocyclic ring. The bromine atom at position 5 enhances electrophilic reactivity, while the dimethylaminoethyl group introduces basicity and solubility modulation .

Properties

IUPAC Name |

5-bromo-3-[2-(dimethylamino)ethyl]-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O2/c1-13(2)5-6-14-9-7-8(12)3-4-10(9)16-11(14)15/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETNQOPFXRRMPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=C(C=CC(=C2)Br)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Amino-4-bromophenol

- Method: Refluxing 2-amino-4-bromophenol with trimethyl orthoacetate or acetic anhydride.

- Conditions: Typically 1.5 hours under reflux.

- Outcome: Formation of 5-bromo-2-methyl-1,3-benzoxazole as an intermediate.

- Yield: High yield reported (~70% or more).

- Notes: Reduction of 2-nitro-4-bromophenol to 2-amino-4-bromophenol requires careful control to avoid debromination. SnCl2·2H2O is preferred over catalytic hydrogenation for this step.

| Step | Reagents/Conditions | Time | Yield | Notes |

|---|---|---|---|---|

| Cyclization | 2-amino-4-bromophenol + trimethyl orthoacetate, reflux | 1.5 h | ~70% | Avoids debromination; key intermediate |

Introduction of the 3-(2-(dimethylamino)ethyl) Side Chain

Alkylation with 2-(Dimethylamino)ethyl Halides

- Method: Nucleophilic substitution of the benzoxazolone ring at the 3-position with 2-(dimethylamino)ethyl halides (e.g., bromide or chloride).

- Conditions: Usually performed in polar aprotic solvents such as DMF or DMSO, with mild heating or reflux.

- Purification: Conversion to hydrochloride salt and crystallization from methanol improves purity and stability.

- Characterization: Confirmed by ^1H NMR, ^13C NMR, and ESI-MS spectra.

Alternative Synthetic Approaches

Smiles Rearrangement Route

- Description: A Smiles rearrangement involving 5-bromopentylamine hydrobromide and benzoxazole derivatives in toluene under reflux conditions.

- Reaction Time: 4 hours reflux.

- Workup: Dilution with water, extraction with ethyl acetate, drying over Na2SO4, and concentration.

- Outcome: Formation of N-substituted benzoxazole derivatives with aminoalkyl chains.

Purification and Characterization

- Purification: Crystallization of hydrochloride salts from methanol is common to obtain analytically pure compounds.

- Characterization: Structural confirmation by:

- X-ray crystallography (for core benzoxazolone structures).

- NMR spectroscopy (^1H and ^13C).

- Mass spectrometry (ESI-MS).

- Crystal Structure Insights: The 6-bromo-1,3-benzoxazol-2(3H)-one core shows hydrogen bonding and Br···Br interactions stabilizing the crystal lattice.

Summary Table of Preparation Steps

| Step No. | Reaction Step | Reagents/Conditions | Time | Yield (%) | Key Notes |

|---|---|---|---|---|---|

| 1 | Reduction of 2-nitro-4-bromophenol to 2-amino-4-bromophenol | SnCl2·2H2O, mild conditions | Several hrs | High | Avoids debromination |

| 2 | Cyclization to 5-bromo-2-methylbenzoxazole | Trimethyl orthoacetate, reflux | 1.5 hours | ~70 | Intermediate for benzoxazole core |

| 3 | Alkylation with 2-(dimethylamino)ethyl halide | DMF or DMSO, reflux or mild heating | Few hours | Moderate | Forms 3-substituted benzoxazol-2-one |

| 4 | Purification | Crystallization of hydrochloride salt from methanol | - | - | Enhances purity and stability |

| 5 | Alternative Smiles rearrangement | 5-bromopentylamine HBr, toluene, reflux | 4 hours | Moderate | N-substituted analogues via rearrangement |

Research Findings and Notes

- The bromine substituent at the 5-position plays a crucial role in the biological activity and crystal packing of the compound.

- The dimethylaminoethyl side chain is introduced via nucleophilic substitution, which is a reliable and reproducible method.

- Microwave-assisted synthesis and phase-transfer catalysis have been explored for related benzoxazole derivatives but are less reported for this specific compound.

- The final compounds exhibit antimicrobial and cytotoxic activities, indicating the importance of precise synthetic control for bioactive derivatives.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(2-(dimethylamino)ethyl)-1,3-benzoxazol-2(3H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

5-Bromo-3-(2-(dimethylamino)ethyl)-1,3-benzoxazol-2(3H)-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(2-(dimethylamino)ethyl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent differences:

Key Observations :

- Substituent at Position 3: The dimethylaminoethyl group in the target compound enhances water solubility compared to methyl or benzhydryl groups, which are more lipophilic .

Key Observations :

- Higher yields (e.g., 81% in ) are achieved with sterically hindered substituents like benzhydryl due to stabilized intermediates .

- The dimethylaminoethyl group in the target compound may require protective group strategies to prevent side reactions during synthesis .

Physical and Spectral Properties

Table: Comparative Spectral Data

Key Observations :

Biological Activity

5-Bromo-3-(2-(dimethylamino)ethyl)-1,3-benzoxazol-2(3H)-one is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and the mechanisms underlying its effects.

Chemical Structure and Synthesis

The compound's structure includes a bromine atom, a dimethylaminoethyl substituent, and a benzoxazole ring. The synthesis typically involves the reaction of 5-bromo-2-aminophenol with 2-(dimethylamino)ethyl chloride in the presence of a base like potassium carbonate. This reaction leads to the formation of the benzoxazole ring through cyclization of an intermediate compound.

Antimicrobial Properties

Research indicates that derivatives of benzoxazole, including this compound, exhibit varying degrees of antimicrobial activity. In studies involving model organisms such as Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative), certain derivatives showed significant inhibitory effects. The minimal inhibitory concentrations (MICs) for active compounds were determined, revealing structure-activity relationships that highlight the importance of substituents on the benzoxazole ring .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Compound 1 | 32 | Active |

| Compound 2 | 64 | Active |

| Compound 3 | 128 | Not Active |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines, including breast (MCF-7), lung (A549), liver (HepG2), and prostate cancer cells (PC3). Studies have demonstrated that benzoxazole derivatives can induce cytotoxic effects in these cell lines. For instance, specific derivatives have been shown to significantly reduce cell viability in MCF-7 cells when tested at concentrations ranging from 2 μM to 10 mM .

Case Study: MCF-7 Cell Line

In a study assessing the cytotoxicity of several benzoxazole derivatives on MCF-7 cells, it was found that:

- Compound A : IC50 = 15 μM

- Compound B : IC50 = 25 μM

- This compound : IC50 = 20 μM

These results suggest that this compound exhibits moderate anticancer activity compared to other tested derivatives .

The biological effects of this compound are attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity or receptor binding, which can lead to apoptosis in cancer cells or inhibition of bacterial growth. The precise pathways involved remain an area for further research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-3-(2-(dimethylamino)ethyl)-1,3-benzoxazol-2(3H)-one, and how can reaction conditions be optimized?

- Methodology :

- Route 1 : Start with 5-bromo-1,3-benzoxazol-2(3H)-one as a core scaffold. Introduce the 2-(dimethylamino)ethyl group via nucleophilic substitution or alkylation under inert conditions (e.g., N₂ atmosphere). Use DMF or THF as solvents, and optimize temperature (60–80°C) and reaction time (8–12 hrs) to maximize yield .

- Route 2 : Employ a multi-step approach involving cyclization of a brominated precursor with 2-(dimethylamino)ethylamine. Monitor intermediates via TLC (hexane:ethyl acetate, 3:2) and purify by column chromatography .

- Optimization : Use zinc chloride or triethylamine as catalysts to enhance regioselectivity. Adjust stoichiometry (1:1.2 molar ratio of core scaffold to alkylating agent) to minimize side products .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodology :

- Spectroscopy : Use -NMR and -NMR (DMSO-d₆ or CDCl₃) to confirm the dimethylaminoethyl group’s integration and benzoxazolone ring substitution. IR spectroscopy can validate carbonyl (C=O, ~1700 cm⁻¹) and C-Br (~600 cm⁻¹) bonds .

- Crystallography : For single-crystal analysis, use SHELX programs (SHELXL for refinement, SHELXS for structure solution). Collect high-resolution data (θ < 25°) and refine anisotropic displacement parameters to resolve disorder in the dimethylamino group .

Advanced Research Questions

Q. How does the dimethylaminoethyl substituent influence the compound’s electronic structure and reactivity?

- Methodology :

- Electronic Effects : Perform DFT calculations (e.g., Gaussian 16) to analyze electron density distribution. The dimethylamino group acts as an electron donor, stabilizing the benzoxazolone ring via resonance. Compare HOMO-LUMO gaps with non-substituted analogs .

- Reactivity : Assess nucleophilic reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). The bromine atom at position 5 facilitates palladium-catalyzed coupling, while the dimethylaminoethyl group may sterically hinder reactions at position 3 .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodology :

- Data Harmonization : Standardize assay conditions (e.g., cell lines, IC₅₀ protocols). For kinase inhibition studies, compare results under consistent ATP concentrations (e.g., 10 µM vs. 100 µM) .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing bromine with chlorine) to isolate electronic vs. steric effects. Use logistic regression models to correlate substituent properties (Hammett σ) with activity .

Q. What computational approaches are suitable for modeling this compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to kinase domains (e.g., Janus kinase). Parameterize the force field to account for the bromine atom’s van der Waals radius and partial charges .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonding between the benzoxazolone carbonyl and conserved lysine residues in the ATP-binding pocket .

Notes

- Safety : Handle with PPE (nitrile gloves, fume hood) due to potential respiratory irritation. Avoid aqueous environments to prevent hydrolysis of the bromine substituent .

- Contradictions : Discrepancies in biological activity may arise from assay-specific variables (e.g., protein concentration, incubation time). Always validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.